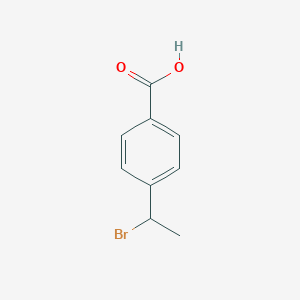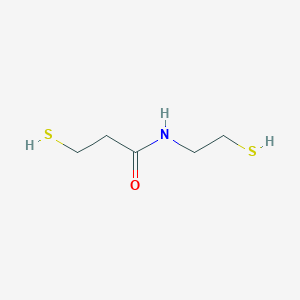![molecular formula C11H21BS B045033 9-Borabicyclo[3.3.1]nonane,9-[(1-methylethyl)thio]- CAS No. 113055-83-7](/img/structure/B45033.png)
9-Borabicyclo[3.3.1]nonane,9-[(1-methylethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]-: is an organoborane compound known for its unique structure and reactivity. This compound is used extensively in organic chemistry, particularly as a hydroboration reagent. It is a colorless solid that exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]- typically involves the reaction of 1,5-cyclooctadiene with borane in ethereal solvents. This reaction yields the desired compound, which can be isolated as a solid or in solution form . The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent, and the process is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for 9-Borabicyclo[33The production process likely involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: It can undergo substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Hydroboration: Typically carried out in THF or other ethereal solvents, often at room temperature or slightly elevated temperatures.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Hydroboration Reagent: Widely used in organic synthesis for the hydroboration of alkenes and alkynes.
Catalysis: Acts as a Lewis acid catalyst in various organic reactions.
Biology and Medicine:
Drug Synthesis:
Industry:
Material Science: Used in the synthesis of boron-containing compounds for advanced materials.
Wirkmechanismus
The mechanism of action of 9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]- involves its role as a Lewis acid catalyst in organic reactions. It facilitates the addition of boron across double bonds in alkenes, leading to the formation of organoboranes. The compound’s unique structure allows it to act as a reducing agent through a boron-mediated mechanism.
Vergleich Mit ähnlichen Verbindungen
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used in similar hydroboration reactions.
Borane-Tetrahydrofuran Complex: Another hydroboration reagent with similar applications but different reactivity and stability.
Uniqueness:
Eigenschaften
CAS-Nummer |
113055-83-7 |
|---|---|
Molekularformel |
C11H21BS |
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
9-propan-2-ylsulfanyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11H21BS/c1-9(2)13-12-10-5-3-6-11(12)8-4-7-10/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
FHIKLALVKYPBDK-UHFFFAOYSA-N |
SMILES |
B1(C2CCCC1CCC2)SC(C)C |
Kanonische SMILES |
B1(C2CCCC1CCC2)SC(C)C |
Synonyme |
9-Borabicyclo[3.3.1]nonane, 9-[(1-methylethyl)thio]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3-Dimethylfuro[3,4-c]pyridine](/img/structure/B44962.png)
![(1R,2R,3R,5S)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B44963.png)





![(E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid](/img/structure/B44977.png)

![Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-](/img/structure/B44983.png)
